Menaquinone 9
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Overview
Description
Menaquinone 9, also known as menatetrenone, is a member of the vitamin K2 family. This compound is characterized by its naphthoquinone structure with a long isoprenoid side chain. It plays a crucial role in various biological processes, particularly in blood coagulation and bone metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Menaquinone 9 typically involves the condensation of 2-methyl-1,4-naphthoquinone with an appropriate isoprenoid precursor. The reaction is usually carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a suitable solvent like ethanol .
Industrial Production Methods
Industrial production of this compound often employs microbial fermentation processes. Specific strains of bacteria, such as Bacillus subtilis, are used to produce the isoprenoid side chain, which is then chemically coupled with 2-methyl-1,4-naphthoquinone. This method is favored for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Menaquinone 9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: Reduction reactions typically yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products
The major products formed from these reactions include various hydroxylated, epoxidized, and reduced derivatives, which can have different biological activities and applications .
Scientific Research Applications
Menaquinone 9 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying quinone chemistry and electron transfer processes.
Biology: Investigated for its role in cellular processes such as apoptosis and oxidative stress response.
Medicine: Explored for its potential in treating osteoporosis and cardiovascular diseases due to its role in calcium metabolism.
Industry: Utilized in the formulation of dietary supplements and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through its role as a cofactor for the enzyme gamma-glutamyl carboxylase. This enzyme catalyzes the carboxylation of glutamic acid residues in certain proteins, which is essential for their biological activity. The molecular targets include clotting factors in the blood and osteocalcin in bone tissue. The pathways involved are critical for maintaining hemostasis and bone health .
Comparison with Similar Compounds
Similar Compounds
Phylloquinone (Vitamin K1): Similar structure but with a shorter side chain.
Menaquinone-7: Another member of the vitamin K2 family with a longer isoprenoid side chain.
Uniqueness
Menaquinone 9 is unique due to its specific isoprenoid side chain length, which influences its biological activity and tissue distribution. This makes it particularly effective in certain therapeutic applications, such as bone health and cardiovascular support .
Properties
IUPAC Name |
2-methyl-3-[(2E,6E,10E)-3,7,11-trimethylhexadeca-2,6,10,14-tetraenyl]naphthalene-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38O2/c1-6-7-8-13-22(2)14-11-15-23(3)16-12-17-24(4)20-21-26-25(5)29(31)27-18-9-10-19-28(27)30(26)32/h6-7,9-10,14,16,18-20H,8,11-13,15,17,21H2,1-5H3/b7-6?,22-14+,23-16+,24-20+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXVJDFZHGQKSV-UJNKDMTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCC(=CCCC(=CCCC(=CCC1=C(C(=O)C2=CC=CC=C2C1=O)C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC=CCC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C(=O)C2=CC=CC=C2C1=O)C)/C)/C)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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